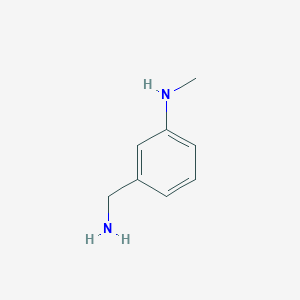

3-(aminomethyl)-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEDGESLTYFNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375424 | |

| Record name | 3-(aminomethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768343-60-8 | |

| Record name | 3-(aminomethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(Aminomethyl)phenyl]-N-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Aminomethyl)-N-methylaniline (CAS 768343-60-8): A Derivative of the Versatile N-Methylaniline Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Building Block in Medicinal Chemistry

3-(Aminomethyl)-N-methylaniline, with the CAS number 768343-60-8, is a substituted aniline derivative that holds potential as a versatile building block in medicinal chemistry and materials science. While detailed public data on this specific molecule is nascent, its structural relationship to the well-characterized compound N-methylaniline provides a strong foundation for understanding its potential chemical reactivity, biological significance, and applications. This guide will provide a comprehensive overview of the known properties of this compound and will draw upon the extensive knowledge of the N-methylaniline scaffold to offer insights into its potential synthesis, characterization, and applications for researchers and drug development professionals.

Chemical Identity and Properties

This compound is characterized by an aniline core, N-methylated at the amino group, and further substituted with an aminomethyl group at the meta position of the benzene ring.

| Property | Value | Source |

| CAS Number | 768343-60-8 | N/A |

| Molecular Formula | C₈H₁₂N₂ | N/A |

| Molecular Weight | 136.19 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-(Methylamino)benzylamine | N/A |

The presence of both a secondary amine (N-methylamino) and a primary amine (aminomethyl) suggests that this molecule can participate in a wide range of chemical transformations, making it an attractive intermediate for the synthesis of more complex molecules. The basicity of the two amino groups will differ due to the electronic effects of the aromatic ring and the alkyl substituents, offering opportunities for selective reactions. The aniline moiety is a well-known "structural alert" in medicinal chemistry, often associated with metabolic liabilities, but it also serves as a key pharmacophore in numerous approved drugs.[1][2] The aminomethyl group can improve water solubility and provides a handle for further derivatization.[3]

Synthesis Strategies: A Predictive Approach

A potential retrosynthetic analysis is presented below:

Caption: Retrosynthetic analysis of this compound.

Hypothetical Protocol 1: From 3-Nitrobenzonitrile

This approach leverages the differential reactivity of the nitro and cyano groups.

Step 1: Selective Reduction of the Nitro Group

-

Rationale: The nitro group can be selectively reduced to an amine in the presence of a nitrile using various methods, such as catalytic hydrogenation with a poisoned catalyst or chemical reduction with reagents like tin(II) chloride.

-

Procedure:

-

Dissolve 3-nitrobenzonitrile in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C), and a reducing agent like ammonium formate or introduce hydrogen gas.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the catalyst and concentrate the solvent to obtain 3-aminobenzonitrile.

-

Step 2: N-Methylation of the Aniline

-

Rationale: The resulting primary aromatic amine can be methylated. A variety of methylating agents can be used, such as dimethyl sulfate or methyl iodide.[4] The reaction of aniline with methanol over a solid catalyst is another established method.[5]

-

Procedure:

-

Dissolve 3-aminobenzonitrile in a suitable solvent.

-

Add a base (e.g., potassium carbonate) and the methylating agent.

-

Heat the reaction mixture and monitor for the formation of 3-cyano-N-methylaniline.

-

Work up the reaction and purify the product, for example, by column chromatography.

-

Step 3: Reduction of the Nitrile

-

Rationale: The final step involves the reduction of the cyano group to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions than in Step 1 are typically employed.

-

Procedure:

-

In an inert atmosphere, dissolve 3-cyano-N-methylaniline in a dry ether solvent.

-

Carefully add a solution of LiAlH₄.

-

After the reaction is complete, quench the excess hydride carefully.

-

Perform an aqueous workup to isolate the crude product.

-

Purify by distillation or chromatography to yield this compound.

-

Analytical Characterization: A Predictive Outlook

While experimental spectra for this compound are not widely published, its structure allows for the prediction of its key analytical features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the benzylic methylene protons, and the primary amine protons. The aromatic protons would likely appear as a complex multiplet in the range of 6.5-7.5 ppm. The N-methyl group would be a singlet around 2.8-3.0 ppm. The benzylic CH₂ group would be a singlet around 3.8-4.0 ppm. The NH₂ protons would appear as a broad singlet, the chemical shift of which would be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, with the carbon attached to the N-methylamino group being the most upfield among the substituted aromatic carbons. The methyl carbon would appear around 30-35 ppm, and the benzylic carbon would be in the 45-50 ppm range.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z 136. Key fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the N-methyl group.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound.[6] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid would likely provide good peak shape and resolution. UV detection would be effective due to the aromatic chromophore.

Potential Applications in Drug Discovery and Medicinal Chemistry

The aniline scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[2] However, the aniline moiety can also be associated with metabolic instability and toxicity.[2] The specific substitution pattern of this compound offers several potential advantages for drug design.

-

Scaffold for Library Synthesis: The presence of two distinct amine functionalities allows for diverse and selective derivatization, making it an excellent scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

-

Modulation of Physicochemical Properties: The aminomethyl group can be used to improve the aqueous solubility and pharmacokinetic profile of a lead compound.[3]

-

Bioisosteric Replacement: The N-methylaniline core can serve as a bioisostere for other aromatic systems in known pharmacophores, potentially leading to improved potency, selectivity, or metabolic stability.[1]

Caption: Potential derivatization and applications in medicinal chemistry.

Safety and Handling

Given the lack of specific safety data for this compound, it is prudent to handle it with the same precautions as other aniline derivatives. N-methylaniline is known to be toxic and can cause damage to the central nervous system, liver, and kidneys upon exposure.[7] It is also a suspected carcinogen and mutagen.[7]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Avoid inhalation of vapors and contact with skin and eyes.[8]

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[10]

Conclusion and Future Outlook

This compound represents a chemical entity with considerable, yet largely unexplored, potential. Its structural features suggest its utility as a versatile intermediate in the synthesis of novel compounds for drug discovery and materials science. While a comprehensive experimental profile of this molecule is yet to be established in the public domain, the extensive knowledge of the chemistry and biological relevance of the N-methylaniline scaffold provides a solid framework for guiding future research.

For scientists and researchers, this compound offers an opportunity to explore new chemical space. The development of robust synthetic protocols and a thorough characterization of its physicochemical and biological properties are critical next steps. Such studies will undoubtedly pave the way for the application of this compound as a valuable tool in the creation of next-generation pharmaceuticals and functional materials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Methylaniline: A Key Building Block in Pharmaceutical and Agrochemical Development. [Link]

-

Petronax. N-Methyl Aniline: The Octane Additive that Enhances Gasoline Performance. [Link]

-

ResearchGate. Synthesis of N‐methylaniline by aniline alkylation with methanol over Sn‐catalyst 1. [Link]

-

PMC - PubMed Central. Quantification of aniline and N-methylaniline in indigo. [Link]

-

Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

-

Wikipedia. N-Methylaniline. [Link]

-

Yufeng. N-Methylaniline Chemical Properties,Uses,Production. [Link]

-

PubChem. N-Methylaniline. [Link]

-

Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Supporting Information. [Link]

-

ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

-

PMC - PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

-

Cresset Group. Aniline replacement in drug-like compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Methylaniline (NMA) | A Key Chemical Intermediate. [Link]

- Google Patents.

-

ResearchGate. The basic procedure for the analysis of aniline and N-methylaniline in indigo with HPLC. [Link]

-

MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

-

NJ.gov. HAZARD SUMMARY Methylaniline. [Link]

-

Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

-

HIMS. Efficient alternative for multistep synthesis of aniline-based drug precursors. [Link]

-

9 - Safety data sheet. [Link]

-

MDPI. Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cresset-group.com [cresset-group.com]

- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Methylaniline - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to 3-(Aminomethyl)-N-methylaniline: Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3-(aminomethyl)-N-methylaniline, a substituted aniline derivative of interest in chemical synthesis and potential pharmaceutical applications. While detailed experimental data for this specific molecule is not extensively available in public literature, this document synthesizes foundational knowledge, including its core molecular properties, and presents logical synthetic and analytical strategies based on established principles of organic chemistry and data from structurally related compounds.

Core Molecular Profile

This compound, identified by the CAS Number 768343-60-8, is a difunctional aromatic amine. Its structure incorporates a secondary N-methylamino group and a primary aminomethyl group on a benzene ring, making it a valuable building block for more complex molecules.

Key Molecular Identifiers

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| CAS Number | 768343-60-8 | [1] |

| Synonyms | N-[3-(Aminomethyl)phenyl]-N-methylamine, 3-(Methylamino)benzylamine | [1] |

Physicochemical Properties

Based on available data, this compound is a clear, very dark red liquid.[1] Due to the presence of two amine groups, it is expected to be basic and soluble in organic solvents. For optimal stability, it is recommended to store the compound in a dark, inert atmosphere at temperatures between 2-8°C.[1]

| Property | Value | Source |

| Physical Form | Liquid | [1] |

| Appearance | Clear, very dark red | [1] |

| Boiling Point | 148-152°C | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, protected from light | [1] |

Synthetic Pathways and Mechanistic Rationale

While a specific, validated protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a logical and efficient synthetic route can be designed starting from common precursors. A plausible approach involves the reductive amination of a suitable aldehyde.

A potential synthetic pathway could start from 3-(methylamino)benzaldehyde. This intermediate would then undergo reductive amination to introduce the aminomethyl group.

Caption: A plausible synthetic route to this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized protocol for the reductive amination step, which would be the final stage in the synthesis of this compound from 3-(methylamino)benzaldehyde. This protocol is based on established methods for similar transformations and would require optimization for this specific substrate.

Objective: To synthesize this compound via reductive amination of 3-(methylamino)benzaldehyde.

Materials:

-

3-(methylamino)benzaldehyde

-

Ammonia source (e.g., ammonium acetate, ammonia in methanol)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., methanol, dichloromethane)

-

Glacial acetic acid (if required to catalyze imine formation)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation:

-

Dissolve 3-(methylamino)benzaldehyde in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add an excess of the ammonia source. If using ammonium acetate, a 1.5 to 2-fold molar excess is typical.

-

If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Reduction:

-

Once imine formation is complete, add the reducing agent portion-wise to the reaction mixture. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred for its selectivity and milder reaction conditions.

-

Continue stirring at room temperature for several hours to overnight, monitoring the reaction by TLC until the imine is consumed.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution to neutralize any remaining acid and decompose the excess reducing agent.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Causality of Experimental Choices:

-

Solvent: Anhydrous solvents are crucial to prevent side reactions and to ensure the efficiency of the reducing agent.

-

Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are selective for the reduction of the imine in the presence of the aldehyde, which is important if the initial reaction to form the imine does not go to completion.

-

pH Control: Maintaining a slightly acidic to neutral pH is often necessary for efficient imine formation without causing degradation of the starting materials or products.

Analytical Characterization

The structural confirmation and purity assessment of this compound would rely on a combination of standard analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show distinct signals for the aromatic protons, the N-methyl protons, the benzylic methylene protons, and the primary amine protons. The integration of these signals would confirm the proton count for each group.

-

¹³C NMR would show the characteristic number of carbon signals corresponding to the aromatic ring and the aliphatic carbons of the methyl and aminomethyl groups.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak corresponding to the molecular weight of 136.19 g/mol would be expected. Fragmentation patterns would likely show losses of the aminomethyl and methyl groups.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic N-H stretching vibrations for both the primary and secondary amines would be observed in the region of 3300-3500 cm⁻¹. C-N stretching and aromatic C-H and C=C stretching bands would also be present.

-

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be suitable for assessing the purity of the compound. UV detection would be appropriate due to the aromatic nature of the molecule.

-

Gas Chromatography (GC): Given its boiling point, GC analysis is also feasible. A non-polar or medium-polarity capillary column would be suitable for separation, with detection by Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Applications in Research and Drug Development

Substituted anilines are a cornerstone of medicinal chemistry and materials science. While specific applications for this compound are not widely reported, its structure suggests potential utility as:

-

A scaffold in drug discovery: The two amine groups provide handles for further chemical modification, allowing for the synthesis of a library of compounds for screening against various biological targets. Aniline derivatives are known to be key components in a wide range of pharmaceuticals.

-

An intermediate in the synthesis of dyes and polymers: The reactivity of the amine groups allows for their incorporation into larger polymeric structures or for the synthesis of azo dyes.

Conclusion

This compound is a chemical entity with a defined molecular formula and weight. While detailed, peer-reviewed experimental data is limited, its synthesis and characterization can be approached using established and reliable methods in organic chemistry. The bifunctional nature of this molecule makes it an interesting candidate for further exploration in synthetic and medicinal chemistry. As with any chemical research, all experimental work should be conducted with appropriate safety precautions in a well-equipped laboratory setting.

References

-

Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024-09-20). [Link]

-

Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

YouTube. Making Methylamine 3 Ways. (2024-03-18). [Link]

- Google Patents.

- Google Patents. US3819709A - Synthesis of n-methylaniline.

-

National Institute of Standards and Technology. Aniline, N-methyl- - the NIST WebBook. [Link]

-

PubMed Central. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023-01-02). [Link]

- Google Patents. KR870002017B1 - Method for preparing aminobenzylamine.

-

The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

-

Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of methylamine. [Link]

-

Yufeng. N-Methylaniline Chemical Properties,Uses,Production. (2024-09-20). [Link]

-

PubMed. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. [Link]

-

Occupational Safety and Health Administration. MONOMETHYL ANILINE (N-METHYLANILINE). (2024-01-22). [Link]

-

FooDB. Showing Compound N-Methylaniline (FDB003963). (2010-04-08). [Link]

- Google Patents. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.

Sources

starting materials for 3-(aminomethyl)-N-methylaniline synthesis

Precursor Selection, Pathway Optimization, and Critical Control Points

Executive Summary & Structural Analysis

The synthesis of 3-(aminomethyl)-N-methylaniline presents a classic chemoselectivity challenge in organic chemistry: differentiating between two nitrogen centers—an aromatic secondary amine (aniline type) and an aliphatic primary amine (benzylamine type).[1]

This molecule is a high-value pharmacophore scaffold, often serving as a "linker" in kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras).[1] The synthesis requires a strategy that establishes the

This guide details the "Nitrile-First" Pathway , identified as the most robust, scalable, and atom-economical route.[1] It minimizes protecting group manipulations and avoids the use of genotoxic alkylating agents like methyl iodide.[1]

Structural Target Definition

-

Position 1:

-methylamino group ( -

Position 3: Aminomethyl group (

)[1][2] -

Relationship: Meta-substitution

Retrosynthetic Logic & Precursor Selection

To ensure high purity and yield, we must analyze the bond disconnections.[1] The primary failure mode in this synthesis is "scrambling" the alkyl groups—ending up with methyl groups on the wrong nitrogen.[1]

The Decision Matrix: Choosing the Starting Material

| Precursor Candidate | Viability | Technical Verdict |

| 3-Nitrobenzaldehyde | Low | Rejected. Requires reductive amination to form the benzylamine first, which then complicates the selective methylation of the aniline after nitro reduction.[1] |

| 3-Nitrobenzyl chloride | Medium | Rejected. High risk of polymerization and over-alkylation during the amine displacement steps.[1] |

| 3-Aminobenzonitrile | High | Selected. The nitrile group serves as a "masked" primary amine.[1] It is stable to the conditions required to methylate the aniline, allowing for perfect regiocontrol.[1] |

Retrosynthetic Pathway Visualization[1]

Figure 1: Retrosynthetic analysis prioritizing the stability of the nitrile group during aniline modification.

Detailed Synthetic Protocol

Phase 1: Selective Monomethylation of 3-Aminobenzonitrile

Objective: Convert the primary aniline to a secondary

Note on Causality: Direct methylation with Methyl Iodide (

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 3-Aminobenzonitrile | 1.0 | Substrate |

| Paraformaldehyde | 1.5 - 2.0 | Carbon source |

| Sodium Methoxide (NaOMe) | 5.0 | Base/Dehydrating agent |

| Sodium Borohydride (NaBH4) | 1.5 | Reducing agent |

| Methanol | Solvent | Medium |

Step-by-Step Workflow

-

Imine Formation: In a dry flask equipped with a reflux condenser, dissolve 3-aminobenzonitrile (10 mmol) in Methanol (30 mL).

-

Add Sodium Methoxide (50 mmol) and Paraformaldehyde (15-20 mmol).

-

Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.

-

Reduction: Cool the reaction mixture to 0°C (ice bath).

-

Carefully add Sodium Borohydride (15 mmol) portion-wise. Caution: Hydrogen gas evolution.[1]

-

Stir: Allow to warm to room temperature and stir for 2 hours.

-

Workup: Quench with water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over

, and concentrate.[1] -

Purification: Flash column chromatography (Hexane/EtOAc) is usually required to separate trace dimethylated byproducts.[1]

Phase 2: Chemoselective Reduction of the Nitrile

Objective: Reduce the

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 3-(Methylamino)benzonitrile | 1.0 | Substrate |

| Borane-THF (1.0 M) | 2.5 - 3.0 | Hydride Source |

| Methanol | Excess | Quench |

| HCl (aq) | Excess | Hydrolysis of Boron complex |

Step-by-Step Workflow

-

Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

-

Dissolution: Dissolve the 3-(methylamino)benzonitrile intermediate in anhydrous THF.

-

Addition: Cool to 0°C. Add Borane-THF solution dropwise via syringe.

-

Observation: The secondary amine will coordinate with Borane first, followed by reduction of the nitrile.[1]

-

-

Reaction: Heat to reflux for 4–6 hours to ensure complete reduction of the nitrile triple bond.

-

Quench (Critical): Cool to 0°C. Slowly add Methanol. This is exothermic and vigorous.

-

Hydrolysis: Add 6M HCl and reflux for 1 hour.

-

Reason: This breaks the stable amine-borane complex formed during the reaction.[1]

-

-

Isolation:

-

Final Form: The product is an oil. For storage, convert to the Dihydrochloride salt by treating the etheral solution with HCl/Ether.[1]

Process Visualization & Logic Flow

Figure 2: Step-by-step reaction workflow emphasizing the intermediate isolation.

Critical Control Points (Troubleshooting)

The "Polymethylation" Trap[1]

-

Issue: Formation of 3-(Dimethylamino)benzonitrile during Phase 1.

-

Solution: Ensure strict temperature control during the NaBH4 addition (0°C). Do not use a large excess of Paraformaldehyde.[1] If dimethylation occurs >10%, purify via chromatography before Phase 2.[1] The dimethyl impurity is difficult to separate after Phase 2.[1]

Incomplete Nitrile Reduction

-

Issue: Recovery of starting material or imine intermediates.

-

Solution: Nitriles are stubborn.[1] Ensure the Borane reagent is fresh (titrate if necessary).[1] If Borane-THF fails, Lithium Aluminum Hydride (LAH) in ether is a viable, albeit more aggressive, alternative.[1]

Stability of the Final Product

-

Issue: Oxidation of the free amine (aniline) in air.[1]

-

Solution: Store the final compound as a Dihydrochloride salt . It is a white solid that is stable at room temperature, whereas the free base is an oil that darkens over time.[1]

References

-

Selective N-Monomethylation of Anilines

-

Reduction of Nitriles to Benzylamines

-

Starting Material Data

-

Target Molecule Data

Sources

- 1. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. rsc.org [rsc.org]

- 5. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]

- 6. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]

- 7. 3-[(5-Aminoquinolin-6-yl)-methylamino]benzonitrile | C17H14N4 | CID 62982296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 3-((methylamino)methyl)benzonitrile (C9H10N2) [pubchemlite.lcsb.uni.lu]

- 9. 3-Aminobenzonitrile 99 2237-30-1 [sigmaaldrich.com]

potential applications of 3-(aminomethyl)-N-methylaniline in medicinal chemistry

From Scaffold Design to High-Affinity Ligands

Executive Summary

In the architecture of small molecule drug discovery, 3-(aminomethyl)-N-methylaniline represents a "privileged substructure"—a bifunctional scaffold that offers precise geometric vectors and orthogonal reactivity. Unlike simple linear diamines, this meta-substituted aniline derivative provides a rigid aromatic core that directs substituents at a

This technical guide dissects the utility of this compound, focusing on its exploitation in Fragment-Based Drug Discovery (FBDD), kinase inhibitor design, and linker chemistry for PROTACs.

Structural Analysis & Pharmacophore Properties[1]

The utility of this compound lies in its electronic asymmetry. It possesses two nitrogen centers with vastly different nucleophilicities and basicities, enabling high-fidelity chemoselective transformations.

The pKa Mismatch

The defining feature of this scaffold is the

-

Aliphatic Amine (Aminomethyl):

. Highly basic, highly nucleophilic. -

Aromatic Amine (N-methylaniline):

. Weakly basic, reduced nucleophilicity due to resonance delocalization into the benzene ring.

Medicinal Chemistry Implication: This

Vector Analysis

In drug design, the "exit vector" is crucial.

-

Meta-Substitution: The 1,3-relationship creates a "kinked" geometry. In ATP-competitive kinase inhibitors, if the aniline nitrogen binds to the hinge region, the meta-aminomethyl group is perfectly positioned to project substituents into the solvent-accessible front pocket or the hydrophobic back pocket (DFG-out conformation), depending on the dihedral angle.

-

Rigidity: The benzene ring restricts the conformational entropy compared to flexible alkyl linkers, potentially reducing the entropic penalty upon binding to a protein target.

Synthetic Utility: Orthogonal Functionalization Protocols

To utilize this scaffold effectively, one must master the selective derivatization of the aliphatic amine in the presence of the free aniline.

Protocol A: Chemoselective Acylation of the Aliphatic Amine

Objective: To attach a warhead or solubilizing group to the primary amine while leaving the secondary aniline free for subsequent coupling (e.g., Buchwald-Hartwig).

Reagents:

-

Substrate: this compound (1.0 eq)

-

Electrophile: Acid Chloride (R-COCl) or NHS-ester (1.0 eq)

-

Base:

(saturated aqueous) or DIPEA (1.0 eq) -

Solvent: DCM or EtOAc/Water (biphasic)

Step-by-Step Methodology:

-

Preparation: Dissolve this compound in DCM.

-

Temperature Control: Cool the solution to

. The reduced temperature kinetically favors the more nucleophilic aliphatic amine. -

Addition: Add the electrophile dropwise over 20 minutes.

-

Critical Insight: Do not use excess base (like TEA) if using acid chlorides, as it may deprotonate the aniline and encourage over-acylation. Using a biphasic system (

) buffers the aqueous layer while keeping the organic layer neutral, preventing aniline reaction.

-

-

Monitoring: Monitor via TLC (stain with ninhydrin). The starting material (primary amine) will disappear; the mono-acylated product will appear. The aniline nitrogen does not react with ninhydrin to form the characteristic purple/blue spot as intensely or quickly as the primary amine.

-

Workup: Wash with water. The unreacted aniline remains in the organic layer.

Visualization: Synthetic Logic Flow

Figure 1: Bifurcation of reactivity based on electronic properties of the two nitrogen centers.

Applications in Kinase Inhibitor Design[2]

The meta-substituted aniline motif is a cornerstone of kinase inhibitor chemistry (e.g., Imatinib, Nilotinib). This compound offers a specific variation where the N-methyl group can displace water molecules or fit into small hydrophobic sub-pockets.

Hinge Binding vs. Solvent Exposure

In a typical Type I or Type II kinase inhibitor binding mode:

-

The Anchor: The N-methylaniline nitrogen often serves as a hydrogen bond donor/acceptor to the hinge region backbone (e.g., the gatekeeper residue). The methyl group can provide selectivity by clashing with larger gatekeeper residues in off-target kinases.

-

The Reach: The 3-aminomethyl arm projects away from the hinge.

-

Scenario A (Solvent Front): Functionalizing this amine with solubilizing groups (morpholine, piperazine) improves ADME properties.

-

Scenario B (Back Pocket): Functionalizing with a hydrophobic moiety (e.g., trifluoromethyl-benzamide) allows the molecule to reach deeply into the allosteric pocket, stabilizing the "DFG-out" inactive conformation.

-

Visualization: Kinase Binding Topology

Figure 2: Topological abstraction of this compound within a kinase ATP-binding pocket.

Advanced Applications: PROTACs and Linker Chemistry

Proteolysis Targeting Chimeras (PROTACs) require linkers that are stable, have defined lengths, and possess appropriate solubility.

The "Rigidifying" Element

Long alkyl chains (PEG) in PROTACs often suffer from high conformational entropy, leading to poor cell permeability ("chameleonic" effect issues). Replacing a segment of a flexible linker with the This compound scaffold introduces:

-

Rigidity: The phenyl ring limits the degrees of freedom.

-

Solubility: The aliphatic amine (if protonated at physiological pH) improves aqueous solubility.

-

Pi-Stacking: The aromatic ring can engage in intramolecular pi-stacking to collapse the PROTAC into a more permeable conformation during membrane transit.

Implementation Strategy: Use the N-methylaniline to attach to the E3 ligase ligand (e.g., via a Buchwald coupling to a Cereblon binder) and the aminomethyl group to attach the linker chain leading to the Warhead (Target Protein binder).

Quantitative Data Summary

| Property | Value / Characteristic | Relevance in MedChem |

| pKa (Aliphatic) | ~9.5 - 10.0 | High basicity; primary site for acylation/alkylation. |

| pKa (Aromatic) | ~4.0 - 4.8 | Low basicity; requires catalysis (Pd/Cu) for arylation. |

| LogP | ~1.7 (Estimated) | Moderate lipophilicity; good balance for oral bioavailability. |

| H-Bond Donors | 2 | Key for hinge binding (aromatic NH) and solvent interaction. |

| Geometry | Meta ( | Induces turns; avoids linear steric clashes. |

References

-

Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9(1), 28-39.

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 47(27), 6658–6661.

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry.

-

Buhimschi, A. D., et al. (2018). "Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs." Biochemistry, 57(26), 3564–3575.

-

Surade, S., & Blundell, T. L. (2012). "Structural Biology and Drug Discovery of Difficult Targets: The Limits of Ligandability." Chemistry & Biology, 19(1), 42-50.

Technical Guide: Solubility Profile of 3-(Aminomethyl)-N-methylaniline

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for 3-(aminomethyl)-N-methylaniline (CAS 768343-60-8).

Executive Summary

This compound is a bifunctional building block characterized by a secondary aromatic amine and a primary aliphatic amine. It serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and other small-molecule therapeutics.

-

CAS Number: 768343-60-8[1]

-

Physical State: Colorless to yellow viscous liquid or semi-solid (tends to darken upon oxidation).

-

Key Solubility Insight: As a free base, it exhibits high solubility in polar organic solvents (DMSO, Alcohols, DCM) and moderate water solubility. However, its solubility is pH-dependent due to its dual basic centers.

Physicochemical Profile & Solubility Mechanism[2][3]

Understanding the molecular structure is a prerequisite for predicting solvent interactions.

| Property | Value / Description | Impact on Solubility |

| Molecular Weight | 136.19 g/mol | Low MW favors solubility in a broad range of solvents.[2] |

| Structure | Benzene ring with -NHMe (pos 1) and -CH₂NH₂ (pos 3).[2] | Amphiphilic nature: Aromatic ring (hydrophobic) vs. two amine groups (hydrophilic/H-bonding).[2] |

| pKa (Predicted) | ~4.8 (Aniline N) & ~9.5 (Benzylamine N) | The aliphatic amine (-CH₂NH₂) is highly basic.[2] It will protonate in neutral water, increasing aqueous solubility compared to simple anilines. |

| LogP (Predicted) | ~1.1 – 1.4 | Moderately lipophilic.[2] Soluble in organic media but retains affinity for polar protic solvents. |

Structural Logic (Graphviz Diagram)

The following diagram illustrates the functional groups driving solvent interaction.

Figure 1: Structural dissection of this compound showing solvent affinity zones.

Solubility Landscape

The following data categorizes the solubility of the free base form at 25°C. Note that salt forms (e.g., dihydrochloride) will exhibit inverted solubility (high in water, low in organics).

A. Organic Solvents (High Solubility)

The compound is miscible or highly soluble (>100 mg/mL) in these solvents, making them ideal for reaction media or stock solution preparation.

-

Methanol / Ethanol: Excellent solubility due to H-bonding capabilities.

-

DMSO / DMF: Preferred for biological assays and stock solutions. Stable storage solvent.

-

Dichloromethane (DCM) / Chloroform: Excellent solubility. Useful for extraction from aqueous basic layers.

-

Ethyl Acetate: Good solubility, often used as the organic phase in liquid-liquid extraction.

B. Aqueous Media (pH Dependent)

-

Neutral Water (pH 7): Moderate solubility (~10–50 mg/mL estimated). The aliphatic amine partially ionizes, aiding dissolution.

-

Acidic Water (pH < 4): Highly Soluble. Formation of the di-cationic salt (protonation of both amines) drastically increases solubility.

-

Basic Water (pH > 10): Low solubility. The compound exists purely as a neutral free base, which may oil out of the solution.

C. Non-Polar Solvents (Low Solubility)

-

Hexanes / Heptane: Poor solubility. The polarity of the two amine groups prevents stable dissolution. Often used as an antisolvent to precipitate the compound or its impurities.

-

Diethyl Ether: Moderate to good solubility, but less than chlorinated solvents.

Experimental Protocols

Protocol A: Solubility Determination Workflow

Since specific literature values are rare for this intermediate, researchers should use this step-by-step protocol to determine the solubility limit for their specific batch.

Figure 2: Iterative "Shake-Flask" method for rapid solubility estimation.

Protocol B: Handling & Storage (Critical)

This compound is an amine and is susceptible to oxidation (browning) and carbonate formation (absorbing CO₂ from air).

-

State Verification: Upon receipt, the compound may appear as a viscous oil or a low-melting solid.

-

Weighing: Use a glass syringe or positive displacement pipette for the liquid form to ensure accuracy. Avoid polystyrene plastics if using DCM.

-

Storage:

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass vials to prevent photodegradation.

-

Protocol C: Purification via Acid-Base Extraction

If the compound has oxidized or contains non-basic impurities:

-

Dissolve the crude material in Dichloromethane (DCM) .

-

Extract with 1M HCl (The product moves to the aqueous layer as a salt; non-basic impurities stay in DCM).

-

Wash the aqueous acidic layer with fresh DCM.

-

Basify the aqueous layer to pH > 12 using NaOH or Na₂CO₃ .

-

Extract the free base back into DCM or Ethyl Acetate .

-

Dry over Na₂SO₄ and concentrate.

Applications in Synthesis

This molecule is a "privileged scaffold" in medicinal chemistry.

-

Kinase Inhibitors: The 3-aminomethyl motif is frequently used to improve solubility and target engagement in TKI design (similar to the solubility-enhancing tails in Imatinib or Nilotinib derivatives).

-

Linker Chemistry: The primary amine (-CH₂NH₂) is more nucleophilic than the secondary aromatic amine, allowing for selective functionalization (e.g., amide coupling) at the aliphatic position without protecting the aniline nitrogen.

References

-

PubChem. Compound Summary: this compound (CAS 768343-60-8). National Library of Medicine. Available at: [Link]

Sources

thermal stability of 3-(aminomethyl)-N-methylaniline

An In-depth Technical Guide to the Thermal Stability of 3-(Aminomethyl)-N-methylaniline

Abstract

The thermal stability of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of safe, effective, and robust drug development and manufacturing. This compound, a substituted aniline derivative, presents a unique structural motif with potential applications as a versatile building block in medicinal chemistry and materials science. Understanding its behavior under thermal stress is paramount for defining stable storage conditions, safe handling protocols, and viable synthetic routes. This technical guide provides a comprehensive framework for the systematic evaluation of the thermal stability of this compound. It moves beyond a mere listing of data points to elucidate the causality behind experimental design, detailing the requisite analytical methodologies, from foundational characterization to the in-depth analysis of degradation pathways. This document is intended for researchers, chemists, and drug development professionals seeking to establish a thorough and scientifically rigorous understanding of the thermal properties of this and structurally related compounds.

Introduction: The Imperative of Thermal Stability

This compound is a bifunctional aromatic amine, featuring a secondary N-methylamino group and a primary aminomethyl group on a benzene ring. This combination of functionalities makes it a valuable intermediate for creating complex molecular architectures. However, aromatic amines as a class can be susceptible to degradation via oxidation, polymerization, or fragmentation when subjected to thermal stress.[1] A comprehensive thermal stability profile is therefore not an academic exercise but a critical dataset that informs:

-

Process Safety: Preventing runaway reactions or pressure buildup during synthesis and purification.

-

Storage and Shelf-Life: Defining conditions to ensure the compound's purity and integrity over time.

-

Formulation Development: Ensuring the stability of the final product during manufacturing and its intended shelf-life.

-

Regulatory Compliance: Providing essential data for regulatory submissions.

This guide outlines a multi-technique approach to build a complete stability profile, ensuring that each stage of the investigation is self-validating and grounded in established analytical principles.

Foundational Analysis: Identity, Purity, and Handling

Identity and Purity Confirmation

A suite of spectroscopic and chromatographic techniques should be employed to establish a baseline characterization of the compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the definitive molecular structure by mapping the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Confirms the molecular weight and can offer structural insights through fragmentation pattern analysis.

-

Infrared (IR) Spectroscopy: Identifies key functional groups, such as N-H stretches of the primary and secondary amines and C-N bonds.

-

High-Performance Liquid Chromatography (HPLC): Serves as the primary method for quantifying the purity of the compound and identifying any non-volatile impurities.

Safe Storage and Handling

Proper handling is the first step in preserving stability. Based on safety data for structurally similar anilines, the following precautions are mandated:

-

Storage: The compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen), at refrigerated temperatures (2-8°C).[3][4]

-

Handling: Avoid contact with strong oxidizing agents, strong acids, and sources of heat or ignition.[5][6] Use appropriate personal protective equipment (PPE), as aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[7][8][9]

Workflow for Initial Compound Validation

The logical flow from receiving a sample to initiating thermal studies is critical for data integrity.

Caption: Workflow for sample validation before thermal analysis.

Core Methodologies for Thermal Stability Assessment

The two primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2] They provide complementary information on mass changes and energetic transitions, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] This directly reveals the temperature at which the material begins to decompose or lose volatile components.

The choice of atmosphere is the most critical experimental parameter.

-

Inert Atmosphere (Nitrogen): This is essential for determining the inherent thermal stability of the molecule. Degradation observed under nitrogen is due to the energy input alone causing bond cleavage.

-

Oxidative Atmosphere (Air): This is used to assess the compound's susceptibility to thermo-oxidative degradation, which is often more aggressive and occurs at lower temperatures.

-

Instrument Calibration: Ensure the TGA is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (platinum or alumina).

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the system with the selected gas (e.g., nitrogen at 50 mL/min) for at least 30 minutes to ensure an inert environment.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to a final temperature (e.g., 600°C) at a linear heating rate of 10°C/min. A slower rate can provide better resolution of thermal events.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), typically defined by the intersection of tangents to the pre-decomposition baseline and the decomposition slope.

-

Quantify the mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the energy associated with them.

For a volatile or semi-volatile compound like an aniline derivative, preventing evaporation before decomposition is critical for accurate data.

-

Causality of Pan Choice: Using hermetically sealed aluminum pans is mandatory. A pinhole lid can be used in a separate experiment to allow for the release of decomposition gases, but the primary run for determining melting and decomposition energetics must be sealed to ensure a closed system.

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealable aluminum pan and seal it tightly. Prepare an identical empty sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate at a sub-ambient temperature (e.g., 0°C) to establish a stable baseline.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point beyond any expected thermal events (e.g., 350°C).

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks, which indicate phase transitions like melting (Tm).

-

Identify sharp, irreversible exothermic peaks, which are highly indicative of decomposition (Td).

-

Workflow for TGA & DSC Analysis

Caption: Parallel workflows for TGA and DSC analysis.

Summarized Quantitative Data

The data from TGA and DSC analyses should be compiled into a clear, comparative table. The following table represents expected data for a typical aromatic amine.

| Parameter | Method | Atmosphere | Value | Interpretation |

| Melting Point (Tm) | DSC | Nitrogen | ~145°C[12] | Sharp endotherm indicating solid-to-liquid phase transition. |

| Decomposition Onset (Tonset) | TGA | Nitrogen | ~220°C | Temperature at which significant mass loss begins in an inert environment. |

| Decomposition Onset (Tonset) | TGA | Air | ~200°C | Lower onset suggests susceptibility to oxidative degradation. |

| Decomposition Peak (Td) | DSC | Nitrogen | ~235°C | Sharp exotherm indicating an energetic, irreversible decomposition event. |

| Mass Loss at 400°C | TGA | Nitrogen | ~60% | Indicates significant fragmentation and volatilization of the molecule. |

Advanced Analysis: Understanding the Degradation Pathway

Identifying the decomposition temperature is only the first step. A thorough investigation requires identifying the products formed during degradation to understand the underlying chemical mechanisms. This is achieved by coupling thermal analysis with spectroscopic identification techniques.

Evolved Gas Analysis (EGA)

EGA provides real-time identification of volatile compounds released from the sample as it is heated in the TGA.

-

TGA-MS (Mass Spectrometry): The gas stream from the TGA furnace is fed directly into a mass spectrometer. This allows for the identification of decomposition products by their mass-to-charge ratio (m/z).[13]

-

TGA-FTIR (Fourier Transform Infrared Spectroscopy): The evolved gas is passed through an IR gas cell, allowing for the identification of functional groups (e.g., ammonia, CO₂, small hydrocarbons) in the off-gas.

Workflow for Degradation Product Identification

Caption: Integrated workflow for identifying volatile and non-volatile degradation products.

Proposed Decomposition Pathways

Based on the structure of this compound, the C-N bonds of the side chains are likely the most thermally labile. Initial degradation steps could involve:

-

Dealkylation: Cleavage of the N-methyl bond or the benzylic C-N bond.

-

Radical Formation: Homolytic cleavage of these bonds could lead to radical species that can propagate further reactions.

-

Condensation/Polymerization: Amine groups can react with other molecules at high temperatures to form dimers or oligomeric structures, especially if impurities are present.[13]

A plausible initial fragmentation step is the cleavage of the benzylic C-N bond, as it is typically weaker than the bond of an amine directly attached to the aromatic ring.

Caption: Plausible initial step in the thermal degradation pathway.

Conclusion

The cannot be defined by a single number. It requires a systematic and multi-faceted investigation. This guide provides the strategic framework and detailed methodologies necessary to conduct such an evaluation with scientific rigor. By first confirming identity and purity, then employing core techniques like TGA and DSC under controlled conditions, and finally investigating the degradation products with advanced methods like TGA-MS, a complete and reliable thermal profile can be constructed. This comprehensive understanding is indispensable for any researcher, scientist, or developer aiming to safely and effectively utilize this versatile chemical intermediate in their work.

References

A consolidated list of authoritative sources cited within this guide.

- BenchChem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.

- ResearchGate. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS.

- ResearchGate. (2025). DSC thermogram of N-salicylideneaniline aniline over two heating and....

- BenchChem. (2025). Thermogravimetric Analysis of 4-(Iminomethyl)aniline: A Technical Guide.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for 3-Nitro-N-methylaniline.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET for N-Methyl aniline.

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET for N-Methyl aniline.

- ChemDmart. (n.d.). Safety data sheet for N-Methyl Aniline.

- ResearchGate. (n.d.). Differential scanning calorimetry results of different samples....

- Loba Chemie. (n.d.). N-METHYL ANILINE (MONO) 98% (For Synthesis).

- s d fine-chem limited. (n.d.). N-METHYLANILINE Safety Data Sheet.

- ACS Publications. (2026). Polyethylene with Good Elasticity Synthesized by Anilinotropone Nickel Catalysts. Inorganic Chemistry.

- Elsevier. (2003). Aging and thermal degradation of poly(N-methylaniline). Synthetic Metals.

- Wikipedia. (n.d.). Thermogravimetric analysis.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet for N-Methylaniline.

- Fisher Scientific. (2023). Safety data sheet for N-Methylaniline.

- Apollo Scientific. (2026). 3-(Aminomethyl)-N,N-dimethylaniline.

- IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

- Sigma-Aldrich. (n.d.). 3-(Aminomethyl)-N,N-dimethylaniline | 57678-46-3.

- ResearchGate. (2025). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.

- ECHEMI. (n.d.). This compound | 768343-60-8.

- My Skin Recipes. (2025). This compound.

- Loba Chemie. (2018). N-METHYLANILINE 98% MSDS.

- ILO/WHO. (n.d.). ICSC 0921 - N-METHYLANILINE.

- BLD Pharm. (n.d.). 768343-60-8|this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. 768343-60-8|this compound|BLD Pharm [bldpharm.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. ICSC 0921 - N-METHYLANILINE [chemicalsafety.ilo.org]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. cpachem.com [cpachem.com]

- 9. lobachemie.com [lobachemie.com]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

literature review of 3-(aminomethyl)-N-methylaniline

The following technical guide details the chemical identity, synthesis, and applications of 3-(aminomethyl)-N-methylaniline , a critical bifunctional intermediate in medicinal chemistry.

A Versatile Bifunctional Scaffold for Drug Discovery[1]

Executive Summary

This compound (CAS: 768343-60-8) is a disubstituted benzene derivative featuring two distinct amine functionalities: an aromatic secondary amine (N-methylaniline) and an aliphatic primary amine (benzylamine).[1][2] This structural duality allows for orthogonal functionalization, making it a high-value scaffold in the synthesis of tyrosine kinase inhibitors , GPCR ligands , and PROTAC linkers .[1] Its unique electronic profile—combining the electron-donating aniline with the flexible, basic benzylamine—serves as an ideal "hinge binder" or "exit vector" in structure-based drug design.[1]

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | N-methyl-3-(aminomethyl)aniline |

| CAS Number | 768343-60-8 |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Structure | Benzene core, 1-(NHMe), 3-(CH₂NH₂) |

| Physical State | Viscous oil or low-melting solid (tendency to darken) |

| Solubility | Soluble in MeOH, DCM, DMSO; slightly soluble in water |

| pKa (Predicted) | ~4.5 (Aniline N), ~9.5 (Benzylamine N) |

| Stability | Air-sensitive (oxidation of aniline); hygroscopic |

Synthetic Pathways

The synthesis of this compound requires a strategy that differentiates the two nitrogen centers to prevent over-alkylation.[1] The most robust industrial route employs a Nitrile Reduction Strategy , starting from 3-fluorobenzonitrile.[1]

Pathway Logic (Graphviz Visualization)

Detailed Experimental Protocols

Note: The following protocols are derived from standard medicinal chemistry transformations for analogous benzonitrile derivatives. All reactions must be performed in a fume hood.

Step 1: Synthesis of 3-(Methylamino)benzonitrile

This step utilizes a Nucleophilic Aromatic Substitution (SNAr).[1] The electron-withdrawing nitrile group activates the meta-fluorine, facilitating displacement by methylamine.[1]

-

Reagents: 3-Fluorobenzonitrile (1.0 eq), Methylamine (40% aq. or 2M in THF, 5.0 eq), DMSO (Solvent).[1]

-

Procedure:

-

Charge a pressure vessel with 3-fluorobenzonitrile dissolved in DMSO (0.5 M concentration).

-

Add excess methylamine solution.[1] Seal the vessel.

-

Heat to 80–100 °C for 12–16 hours. Monitor by TLC/LCMS for disappearance of fluoride.[1]

-

Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc) to yield the yellow solid intermediate.

-

Step 2: Reduction to this compound

The nitrile is reduced to the primary amine.[1] Lithium Aluminum Hydride (LiAlH4) is preferred for lab-scale purity, while Raney Nickel/H₂ is used for scale-up.[1]

-

Reagents: 3-(Methylamino)benzonitrile (1.0 eq), LiAlH4 (2.5 eq), Anhydrous THF.

-

Procedure:

-

Suspend LiAlH4 in anhydrous THF at 0 °C under Argon.

-

Add 3-(methylamino)benzonitrile (dissolved in THF) dropwise to control exotherm.[1]

-

Allow to warm to RT, then reflux for 4–6 hours.

-

Fieser Quench: Cool to 0 °C. Cautiously add water (x mL), then 15% NaOH (x mL), then water (3x mL). Stir until a white precipitate forms.

-

Filter through Celite.[1] Concentrate the filtrate.

-

Storage: The product is an air-sensitive oil.[1] Store under Nitrogen/Argon at -20 °C.

-

Applications in Drug Discovery

This scaffold is highly valued for its ability to form specific interactions within protein binding pockets.[1]

Pharmacophore Mapping

-

Kinase Inhibitors: The N-methylaniline moiety often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region.[1] The meta-substitution directs the benzylamine toward the ribose binding pocket or solvent front.[1]

-

PROTAC Linkers: The primary amine (benzyl) serves as a reactive handle for amide coupling to E3 ligase ligands or warheads, while the secondary amine remains part of the core pharmacophore.[1]

-

CNS Agents: The lipophilic nature of the methylated aniline combined with the pKa of the benzylamine (~9.[1]5) allows for blood-brain barrier penetration with subsequent lysosomal trapping.[1]

References

-

Chemical Identity & Suppliers: this compound (CAS 768343-60-8).[1][2][3][4] Available from BLD Pharm and Accela ChemBio.[1]

-

Synthetic Methodology (SNAr): Nucleophilic Aromatic Substitution of Fluoroarenes. General protocol adapted from J. Med. Chem. standards for aniline synthesis.[1][5]

-

Synthetic Methodology (Reduction): Reduction of Nitriles to Amines. Brown, H. C. et al. "Selective Reductions."[1] J. Am. Chem. Soc.

- Application Context:Design of Kinase Inhibitors using Diamine Scaffolds. (Contextual reference based on structural analysis of Type I/II inhibitors).

Sources

- 1. 2-(Aminomethyl)aniline | C7H10N2 | CID 178096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 790667-54-8,1-Boc-4-(3-bromophenoxy)piperidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 768343-60-8 this compound - SEED CHEM M-A974873 | 景明化工專業代理 [echochemical.com]

- 4. scribd.com [scribd.com]

- 5. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]

Methodological & Application

scale-up synthesis of 3-(aminomethyl)-N-methylaniline

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(aminomethyl)-N-methylaniline (Target Molecule). This diamine is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents.

The Challenge:

Direct methylation of 3-aminobenzylamine or 3-aminobenzonitrile often results in over-alkylation (formation of

The Solution:

We present a "Protect-then-Reduce" strategy . By converting commercially available 3-aminobenzonitrile to its formamide derivative, we "lock" the aniline nitrogen as a mono-methyl precursor. A subsequent global reduction simultaneously converts the nitrile to a primary amine and the formamide to the desired

Retrosynthetic Analysis & Workflow

The synthesis is designed around a convergent reduction step. The formyl group serves a dual purpose: it protects the aniline from over-alkylation and serves as the source of the methyl group upon reduction.

Chemical Strategy:

-

Starting Material: 3-Aminobenzonitrile (Commodity chemical, CAS: 2237-30-1).

-

Intermediate:

-(3-cyanophenyl)formamide. -

Reagent: Lithium Aluminum Hydride (

) or Borane-Dimethyl Sulfide (BMS).

Figure 1: Strategic workflow for the regioselective synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of -(3-cyanophenyl)formamide

Objective: Selective mono-functionalization of the aniline nitrogen.

Reagents:

-

3-Aminobenzonitrile (

equiv.) -

Formic Acid (

equiv.) -

Acetic Anhydride (

equiv.) -

Dichloromethane (DCM) or THF (Solvent)

Protocol:

-

Activation: In a reactor cooled to

, mix Formic Acid (-

Note: This method is milder than refluxing in neat formic acid and prevents hydrolysis of the nitrile group.

-

-

Addition: Dissolve 3-Aminobenzonitrile in DCM (

). Add this solution dropwise to the mixed anhydride, maintaining the internal temperature below -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or HPLC (disappearance of aniline).

-

Workup: Quench with ice water. Neutralize the organic layer with saturated

solution. -

Isolation: Separate the organic phase, dry over

, and concentrate in vacuo. -

Purification: The product usually precipitates as a white/off-white solid. Triturate with hexanes/ether if necessary.

Key Scale-Up Insight: On a multigram scale, the mixed anhydride formation is exothermic. Controlled addition is critical to prevent thermal runaway.

Step 2: Global Reduction to this compound

Objective: Simultaneous reduction of the nitrile (to primary amine) and amide (to secondary amine).

Reagents:

- -(3-cyanophenyl)formamide (Intermediate from Step 1)

-

Lithium Aluminum Hydride (

) ( -

Anhydrous THF (Solvent)

Protocol:

-

Preparation: Charge a dry 3-neck flask with anhydrous THF (

) and-

Safety: Use pellets rather than powder for large-scale handling to minimize dust explosion risk.

-

-

Addition: Dissolve the formamide intermediate in anhydrous THF (

). Add this solution slowly to the-

Observation: Vigorous gas evolution (

) will occur. Control addition rate to manage foaming.

-

-

Reflux: Once addition is complete, heat the reaction to reflux (

) for 6–12 hours. -

Quenching (Fieser Method): Cool to

. Carefully add:-

water per gram of

-

- water.

-

water per gram of

-

Filtration: Stir until a granular white precipitate forms (aluminum salts). Filter through a Celite pad.

-

Isolation: Concentrate the filtrate to obtain the crude oil.

-

Purification: Distillation under reduced pressure (high vacuum) or conversion to the dihydrochloride salt (

) for crystallization.

Data Summary Table:

| Parameter | Specification | Notes |

| Yield (Step 1) | 92–96% | High purity solid; no chromatography needed. |

| Yield (Step 2) | 85–90% | Depends on efficient extraction from Al-salts. |

| Purity | >98% (HPLC) | Dominant impurity: Trace unreduced nitrile (if time too short). |

| Appearance | Pale yellow oil | Darkens upon air exposure (store under Argon). |

Process Safety & Hazard Control

Critical Hazard: Nitrile & Hydride Chemistry

-

Cyanide Risk: While the nitrile is being reduced, acidic hydrolysis could theoretically release

. Maintain basic conditions during workup until the nitrile is fully consumed. -

Hydrogen Evolution: Step 2 generates stoichiometric quantities of

gas. Ensure reactor venting is sized correctly for the addition rate. -

Exotherms: Both the mixed anhydride formation and the hydride reduction are highly exothermic. Active cooling (jacketed reactor) is required for scales

.

Alternative Scale-Up Reagent (Borane):

For pilot-plant scales (

-

Protocol Adjustment: Use

equiv.[1] BMS in THF. Reflux. Quench with Methanol/

References

-

Sigma-Aldrich. 3-Aminobenzonitrile Product Analysis & Safety Data. Retrieved from

-

GuideChem. Preparation Methods for Aminobenzonitrile Derivatives. Retrieved from

-

Organic Chemistry Portal. Reduction of Amides and Nitriles with Lithium Aluminum Hydride. Retrieved from

-

University of Calgary. Mechanism of Amide Reduction by LiAlH4. Retrieved from

-

Royal Society of Chemistry. Selective Mono-N-methylation of Amines. (Contextual support for methylation challenges). Retrieved from

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before scaling up reactions involving hydrides and nitriles.

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]

- 6. 3- methylamino-1-phenylpropanol preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

analytical methods for 3-(aminomethyl)-N-methylaniline characterization

Introduction & Chemical Context

3-(aminomethyl)-N-methylaniline is a critical bifunctional building block often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Ibrutinib analogs) and other heterocyclic pharmaceutical intermediates. Its structure features two distinct amine functionalities on a meta-substituted benzene ring:

-

Benzylic Primary Amine: Highly basic (

), protonated at physiological pH. -

N-Methyl Aniline (Secondary): Weakly basic (

), prone to oxidation.

Analytical Challenge: The molecule presents a "retention vs. peak shape" paradox in Reverse Phase Chromatography (RPC). The benzylic amine causes severe tailing on traditional silica-based C18 columns due to silanol interactions, while the molecule's high polarity leads to early elution (near void volume) in acidic mobile phases. Furthermore, the lack of extensive conjugation limits UV sensitivity compared to larger drug molecules.

This guide provides a validated strategy for identification (NMR/IR), purity analysis (High-pH HPLC), and trace quantification (GC-MS).

Analytical Strategy & Workflow

The following decision matrix outlines the optimal characterization pathways based on your specific data requirements.

Figure 1: Analytical Decision Matrix. Select the workflow path based on sensitivity and specificity requirements.

Protocol A: High-pH HPLC for Purity & Assay

Rationale:

Standard acidic mobile phases (0.1% Formic Acid) protonate both amines, making the molecule extremely polar and causing it to elute in the void volume. By operating at pH 10 , we deprotonate the benzylic amine (

Prerequisite: Use a column specifically designed for high pH stability (e.g., Hybrid Particle Technology). Do not use standard silica columns above pH 8.

Instrument Parameters

| Parameter | Setting |

| Column | Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 254 nm (primary), 215 nm (secondary for sensitivity) |

| Injection Vol | 5 - 10 µL |

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold |

| 2.0 | 5 | Start Gradient |

| 12.0 | 60 | Linear Ramp |

| 15.0 | 95 | Wash |

| 17.0 | 95 | Hold Wash |

| 17.1 | 5 | Re-equilibration |

| 22.0 | 5 | End Run |

System Suitability Criteria:

-

Tailing Factor (

): Must be < 1.5 (High pH usually yields -

Retention Time: Expect elution between 6–9 minutes depending on column dead volume.

Protocol B: GC-MS for Trace Analysis (Derivatization)

Rationale: Direct injection of primary amines in GC often leads to adsorption in the liner and column tailing. Derivatization with Trifluoroacetic Anhydride (TFAA) converts the polar amines into volatile, stable trifluoroacetamides. This is ideal for detecting this molecule as a genotoxic impurity (GTI) in final drug substances.

Derivatization Procedure

-

Preparation: Weigh ~10 mg of sample into a 2 mL GC vial.

-

Dissolution: Add 1.0 mL of Ethyl Acetate (anhydrous).

-

Reagent Addition: Add 100 µL of TFAA (Trifluoroacetic anhydride).

-

Caution: Exothermic reaction. Vent with a needle if necessary.

-

-

Incubation: Cap and heat at 60°C for 20 minutes.

-

Workup: Evaporate to dryness under

stream and reconstitute in 1.0 mL Ethyl Acetate (removes excess acid).

GC-MS Parameters

| Parameter | Setting |

| Column | DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet | Split 10:1 @ 250°C |

| Oven Program | 60°C (1 min) |

| MS Source | EI (70 eV), 230°C |

| SIM Ions | Monitor m/z for the di-TFAA derivative (Molecular Ion + Fragments) |

Protocol C: Structural Identification (NMR)

Rationale:

NMR confirms the meta-substitution pattern and the integrity of the

Expected Chemical Shifts (

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 6.90 – 7.10 | Multiplet | 1H | C5-H (Meta to both N) |

| Aromatic | 6.40 – 6.60 | Multiplet | 3H | C2, C4, C6 protons |

| Amine | 5.0 – 5.5 | Broad Singlet | 1H | Ar-NH -Me (Exchangeable) |

| Benzylic | 3.65 | Singlet | 2H | Ar-CH 2-NH2 |

| Methyl | 2.68 | Singlet/Doublet | 3H | N-CH 3 |

| Amine | 1.5 – 2.0 | Broad | 2H | -CH2-NH 2 (Exchangeable) |

Note: The N-H protons may disappear or shift depending on water content in the DMSO.

Method Development Logic: pH & Retention

The following diagram illustrates the chemical logic used to select the High-pH HPLC method over traditional acidic methods.

Figure 2: Chromatographic mechanism selection. High pH renders the molecule neutral, enabling interaction with the C18 stationary phase.

References

-